N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-cyclohexylpropanamide
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Overview
Description
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-cyclohexylpropanamide is a complex organic compound featuring a benzo[d]imidazole core, a piperidine ring, a sulfonyl group, and a cyclohexylpropanamide moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1H-benzo[d]imidazole and piperidine derivatives.
Reaction Steps: The benzo[d]imidazole is first reacted with piperidine to form the piperidine-benzo[d]imidazole conjugate. This intermediate is then treated with a sulfonyl chloride reagent to introduce the sulfonyl group.
Final Steps: The resulting compound is further reacted with 3-cyclohexylpropanoic acid chloride to form the final product.
Industrial Production Methods:
Batch Production: The compound can be synthesized in batch reactors, where precise control over reaction conditions (temperature, pressure, and pH) is maintained.
Continuous Flow Synthesis: For large-scale production, continuous flow reactors can be employed to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]imidazole ring.
Reduction: Reduction reactions can be performed on the sulfonyl group to form sulfides.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the benzo[d]imidazole ring.
Reduction Products: Sulfides derived from the sulfonyl group.
Substitution Products: Substituted piperidines with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry. Biology: Medicine: The compound may be explored for its therapeutic properties, including anti-inflammatory and analgesic effects. Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to the active site of an enzyme, inhibiting its activity, or interacting with a receptor to modulate its signaling pathway.
Comparison with Similar Compounds
Bilastine N-Oxide: A compound with a similar benzo[d]imidazole core and piperidine ring.
Imidazole Derivatives: Other compounds containing imidazole rings with various substituents.
Uniqueness: N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-cyclohexylpropanamide stands out due to its unique combination of functional groups, which may confer distinct biological and chemical properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-3-cyclohexylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O3S/c32-26(15-10-20-6-2-1-3-7-20)28-22-11-13-23(14-12-22)35(33,34)31-18-16-21(17-19-31)27-29-24-8-4-5-9-25(24)30-27/h4-5,8-9,11-14,20-21H,1-3,6-7,10,15-19H2,(H,28,32)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCIEPLYMNZCMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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